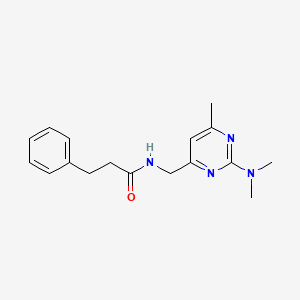

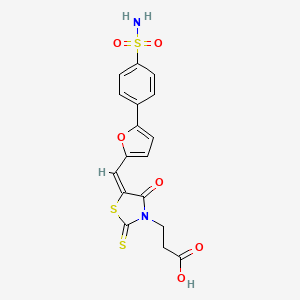

![molecular formula C26H33N5O4 B3020507 5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021078-08-9](/img/structure/B3020507.png)

5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Discovery and Pharmacological Profile

Synthesis Analysis

The synthesis of related compounds involves the strategic connection of a lipophilic moiety to an arylpiperazine core, which is a recognized motif for aminergic G protein-coupled receptors (GPCRs). The use of a pyrazolo[1,5-a]pyridine heterocyclic appendage, as mentioned in the first paper, is a key strategy to increase binding affinity and modulate functional properties of the compounds . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of compounds with a pyrazolo[1,5-a]pyridine substructure has been shown to interact favorably with dopamine D2 receptors. The structural features, such as the arylpiperazine core and the heterocyclic appendage, are crucial for the activity of these compounds. The stereochemistry of the headgroup also plays a significant role in determining the selectivity and bias of these ligands towards G protein signaling over β-arrestin recruitment .

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not provided, the second paper discusses reactions of a related compound, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile. This compound was subjected to various reactions with different reagents, leading to the formation of new oxopyrazolinylpyridines and related heterocyclic compounds . These reactions highlight the versatility and reactivity of the pyrazoline and pyridine moieties, which are likely to be relevant for the compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one" are not directly reported in the provided papers. However, based on the structural similarities with the compounds studied, it can be inferred that the compound would exhibit high affinity for dopamine receptors and possess properties that favor G protein activation. The lipophilic and electronic characteristics of the substituents are likely to influence the compound's solubility, stability, and overall pharmacokinetic profile .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Heterocyclic Compound Synthesis: A Claisen-Schmidt type reaction led to the synthesis of 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines through heterocyclization, demonstrating the compound's utility in creating complex heterocyclic structures (Zh. Koshetova et al., 2022).

- Crystal Structure Determination: The study of tautomerism and structure of aza heterocycles highlighted the stability of these compounds in crystal form and their transformation in solution, contributing to the understanding of the structural dynamics of pyrazolo[4,3-c]pyridin-3-one derivatives (A. Gubaidullin et al., 2014).

Potential Therapeutic Applications

- Biological Activity: The synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives and their evaluation as 5-HT2 antagonist activity suggests the potential therapeutic applications of these compounds, indicating the relevance of the core structure in developing pharmacologically active agents (Y. Watanabe et al., 1992).

- Receptor Binding Assays: The study on pyrazolo[1,5-a]pyridines and their receptor binding affinities showcased the utility of these compounds in the development of novel ligands for dopamine receptors, further illustrating the significance of this chemical structure in drug discovery (Li Guca, 2014).

Eigenschaften

IUPAC Name |

5-(3-methoxypropyl)-7-[4-(3-methylbutanoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O4/c1-19(2)16-23(32)29-11-13-30(14-12-29)25(33)21-17-28(10-7-15-35-3)18-22-24(21)27-31(26(22)34)20-8-5-4-6-9-20/h4-6,8-9,17-19H,7,10-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHZHWPVKDHVRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)

![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020428.png)

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)

![2-{[(E)-2-Nitrovinyl]amino}benzoic acid](/img/structure/B3020442.png)

![N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3020443.png)

![4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3020444.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one](/img/structure/B3020445.png)